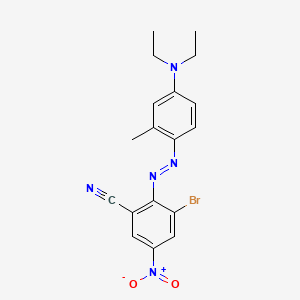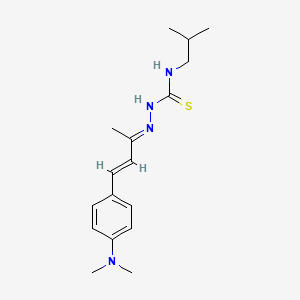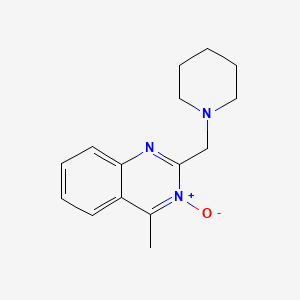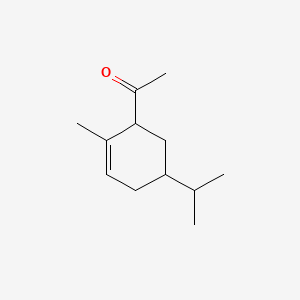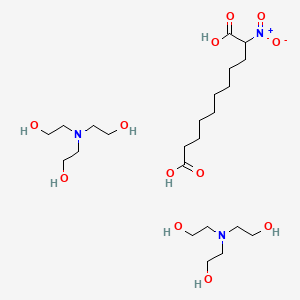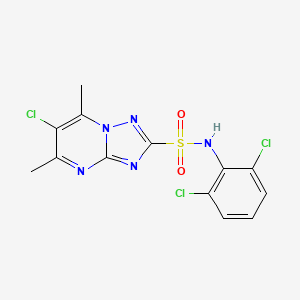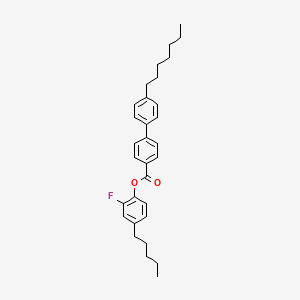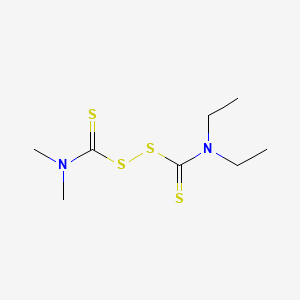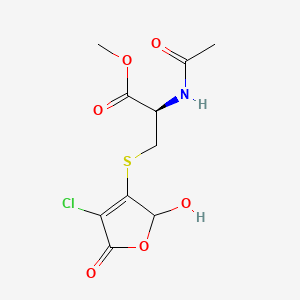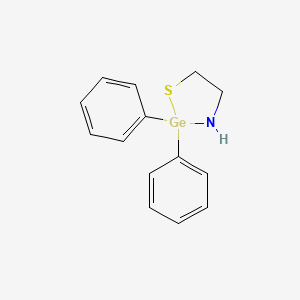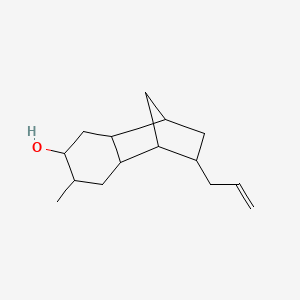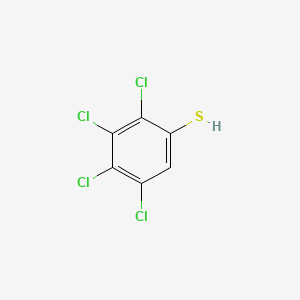
2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is an organic compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and an acetate functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate typically involves the reaction of 2,4,6-trimethylcyclohex-3-ene-1-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylcyclohex-3-ene-1-methanol: Similar structure but lacks the acetate group.
2,4,6-Trimethylcyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
2,4,6-Trimethylcyclohex-3-ene-1-methyl ether: Contains an ether group instead of an acetate group.
Uniqueness
2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is unique due to its combination of a cyclohexene ring with multiple methyl groups and an acetate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94201-02-2 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
[3-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-10(2)7-15(18-14(6)17)16-12(4)8-11(3)9-13(16)5/h8,12-13,15-16H,1,7,9H2,2-6H3 |
InChI-Schlüssel |
GQXKQCLTSPXTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CC(C1C(CC(=C)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


